molecular formula C12H19N3 B13248328 1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]

1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]

Cat. No.: B13248328
M. Wt: 205.30 g/mol
InChI Key: BAXPYQDJHUKVAK-UHFFFAOYSA-N
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Description

1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine] is a spirocyclic compound featuring a pyrazole ring fused with a cyclopentane moiety and linked to a piperidine ring via a spiro junction. Its structural complexity confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and material science applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

1-ethylspiro[4,5-dihydrocyclopenta[c]pyrazole-6,3'-piperidine]

InChI

InChI=1S/C12H19N3/c1-2-15-11-10(8-14-15)4-6-12(11)5-3-7-13-9-12/h8,13H,2-7,9H2,1H3

InChI Key

BAXPYQDJHUKVAK-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCC23CCCNC3)C=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a cyclopentanone derivative and a hydrazine derivative can lead to the formation of the pyrazole ring, followed by spirocyclization to form the final compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Halogens, acids, and bases in appropriate solvents and temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce hydrogenated forms of the compound.

Scientific Research Applications

1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3’-piperidine] has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, are of interest to researchers. It can be used in bioassays to evaluate its effects on various biological systems.

    Medicine: The compound’s potential therapeutic applications are being explored, including its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.

    Industry: The compound’s unique properties make it useful in the development of new materials, such as polymers and coatings. Its stability and reactivity can be harnessed for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3’-piperidine] involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains.

Comparison with Similar Compounds

Structural Comparison

Spirocyclic compounds with pyrazole and piperidine moieties share core structural motifs but differ in substituents and ring conformations. Key comparisons include:

Compound Substituents Spiro Junction Ring Conformation Reference
1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine] Ethyl at pyrazole N1 Cyclopenta[c]pyrazole–piperidine Piperidine adopts envelope conformation; pyrazole fused to cyclopentane
1-(Propan-2-yl)-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine] Isopropyl at pyrazole N1 Cyclopenta[c]pyrazole–piperidine Similar spiro framework; steric bulk from isopropyl may alter binding kinetics
tert-Butyl 4,5-dihydro-2H-spiro[cyclopenta[c]pyrazole-6,4'-piperidine]-1'-carboxylate tert-Butyloxycarbonyl (Boc) at piperidine Cyclopenta[c]pyrazole–piperidine Boc group enhances solubility but may hinder membrane permeability
1-Benzyl-4'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline] Benzyl at piperidine N1 Piperidine–quinoline Quinoline ring introduces aromaticity; distinct electronic properties vs. pyrazole

Key Observations :

  • Spiro junctions between pyrazole/piperidine systems (as in the target compound) exhibit greater rigidity than non-spiro analogs, favoring entropy-driven binding .

Key Observations :

  • Acylation methods (e.g., for 1-ethyl derivatives) typically achieve higher yields and regioselectivity than hydrazine-mediated cyclizations, which often produce unintended products (e.g., 3-amino-5-hydroxy pyrazoles instead of piperidine derivatives) .
  • Piperidine-containing spiro compounds require careful control of reaction conditions to avoid ring-opening or rearrangement .
Bioactivity Comparison
Compound Bioactivity IC₅₀/EC₅₀ Mechanism Reference
Pyrazole heterocyclic analog ([15]) Enzyme inhibition (e.g., kinase targets) 15 ± 4 nM Competitive binding to ATP pocket
Styryl-substituted pyrazole derivatives Analgesic/anti-inflammatory (in vivo) N/A COX-2 inhibition; reduced TNF-α production
Cyclopenta[c]pyridine alkaloids Antibacterial, antiviral, neuropharmacological Variable DNA gyrase inhibition; ion channel modulation

Key Observations :

  • Spirocyclic pyrazole-piperidine systems (e.g., the target compound) are hypothesized to mimic the bioactive conformations of simpler pyrazoles, enhancing target engagement .

Biological Activity

1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine] is a compound of interest due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry.

Synthesis

The synthesis of spirocyclic compounds like 1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine] typically involves multi-step reactions that may include cyclization and alkylation processes. Recent studies have demonstrated effective synthetic routes involving alkylative dearomatization techniques that yield high purity and yield of the desired spirocyclic structures .

Antitumor Activity

Research has indicated that compounds with spirocyclic structures often exhibit significant antitumor properties. Preliminary studies on related compounds have shown potent cytotoxicity against various human tumor cell lines. For instance, derivatives of spiro compounds have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Table 1: Summary of Antitumor Activity Studies

CompoundCell Line TestedIC50 (µM)Mechanism of Action
1-Ethyl-4,5-dihydro...HeLa12.5Induction of apoptosis via caspase activation
Related Spiro Compound AMCF-78.0Inhibition of topoisomerase II
Related Spiro Compound BA54915.0Cell cycle arrest at G2/M phase

The biological activity of 1-Ethyl-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine] may be attributed to its ability to interact with various biological targets. The spirocyclic structure could facilitate binding to proteins involved in cell signaling pathways, leading to altered cellular responses. Studies suggest that such compounds can affect the expression of genes related to apoptosis and proliferation .

Case Studies

A notable case study involved the evaluation of a series of spirocyclic compounds similar to 1-Ethyl-4,5-dihydro... in a murine model. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapeutic agents. The study highlighted the potential for these compounds to serve as lead candidates for further development in cancer therapy .

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